molecular formula C14H15N5O4 B2554093 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid CAS No. 951969-00-9

2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid

Cat. No. B2554093
CAS RN: 951969-00-9
M. Wt: 317.305
InChI Key: KPTWAQQHBFBFND-UHFFFAOYSA-N
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Description

The compound 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, imidazol-1-yl-acetic acid is mentioned as a bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes, indicating that imidazole derivatives like the compound may have catalytic or synthetic utility . Coordination polymers of a related ligand, 2-(1H-imidazol-1-yl) acetic acid, have been synthesized and structurally characterized, suggesting that the compound of interest may also form coordination complexes with metals . Lastly, the structural and magnetic properties of hydrochloride crystals based on a related imidazo-pyridin-2-yl-2-oxoacetic acid radical have been studied, which could imply that the compound might exhibit interesting magnetic properties .

Synthesis Analysis

The synthesis of related imidazole-containing compounds involves the use of imidazol-1-yl-acetic acid as a catalyst under solvent-free conditions, which could be a potential method for synthesizing the compound . The synthesis of coordination polymers with 2-(1H-imidazol-1-yl) acetic acid involves reactions with various metal ions, which could be relevant if the compound of interest is to be used in forming metal complexes .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single crystal X-ray diffraction, FT-IR, and elemental analysis . These techniques could be applied to the compound to elucidate its structure. The diverse modes of coordination and the role of chloride ions in the structural architecture of the related compounds suggest that the compound of interest may also exhibit a variety of coordination modes .

Chemical Reactions Analysis

The related imidazole compounds participate in the formation of coordination polymers and exhibit different coordination modes with metal ions . The compound may similarly react with metal ions to form various structural motifs. Additionally, the bifunctional nature of imidazol-1-yl-acetic acid in catalysis suggests that the compound may also engage in bifunctional catalysis .

Physical and Chemical Properties Analysis

The physical properties such as solubility and the ability to be recrystallized from methanol are noted for imidazol-1-yl-acetic acid . The chemical properties of related compounds include their luminescence and magnetic behavior, which are influenced by their molecular and crystal structures . These properties could be investigated for the compound to understand its potential applications in materials science or catalysis.

Scientific Research Applications

Green Catalysis

Imidazol-1-yl-acetic acid derivatives, similar in structure to the compound of interest, have been introduced as new, efficient, and recyclable green bifunctional organocatalysts. They are particularly noted for their water solubility and ease of separation from reaction products, making them suitable for applications in green chemistry, such as the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. These catalysts demonstrate significant efficiency and recyclability, highlighting their potential for sustainable chemical processes (Nazari et al., 2014).

Advanced Synthesis Techniques

The reactivity of imidazolidine derivatives formed from reactions involving similar core structures has been explored in the context of creating esters of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids. These studies contribute to the broader understanding of imidazole-derived compounds in synthetic organic chemistry, offering insights into the formation of novel compounds with potential applications in pharmaceuticals and materials science (Bremanis et al., 1987).

Renewable Chemical Synthesis

Research has also focused on the synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2, using imidazole derivatives as ligands. This represents an innovative approach to acetic acid production from renewable sources, contributing to the field of sustainable industrial chemistry and CO2 utilization. The use of imidazole derivatives in catalysis for such reactions underscores their versatility and potential in addressing environmental challenges (Qian et al., 2016).

properties

IUPAC Name

2-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4/c1-4-5-17-8(2)6-18-10-11(15-13(17)18)16(3)14(23)19(12(10)22)7-9(20)21/h4,6H,1,5,7H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTWAQQHBFBFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,7-Dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetic acid

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